
2-(4-Methylphenoxy)propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed reactions, etherification, and reduction processes. For instance, 4-(4-methylphenoxy)benzylamine was synthesized through etherification and reduction, starting from p-chlorobenzonitrile and p-cresol . This method could potentially be adapted for the synthesis of 2-(4-Methylphenoxy)propylamine by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-Methylphenoxy)propylamine has been determined using X-ray diffraction techniques. For example, the structure of 2,4-diacetyl-3-(2-chlorophenyl)-5-hydroxy-5-methyl-N-(4-methylphenyl)-1-cyclohexenylamine was described, highlighting the presence of intramolecular hydrogen bonds . These structural insights can be valuable when considering the molecular structure of 2-(4-Methylphenoxy)propylamine.
Chemical Reactions Analysis
The chemical reactions involving compounds with structures related to 2-(4-Methylphenoxy)propylamine include multiple arylation processes, as seen in the reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides . Understanding these reactions can help predict the reactivity and possible transformations of 2-(4-Methylphenoxy)propylamine.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 2-(4-Methylphenoxy)propylamine can be inferred from studies on similar molecules. For instance, the electronic structure, cocrystallization, and intramolecular proton transfer of tautomers were investigated, providing information on the electronic and optical properties, which are essential for understanding the behavior of 2-(4-Methylphenoxy)propylamine . Additionally, the synthesis and biological evaluation of 1-(aryloxy)-2-propanolamines and related compounds provide insights into the bioactivity that could be relevant for 2-(4-Methylphenoxy)propylamine .
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This falls under the field of Organic Chemistry and Medicinal Chemistry .
Summary of the Application
“2-(4-Methylphenoxy)propylamine” can be used in the synthesis of novel compounds. For instance, it has been used in the synthesis of a novel cooling agent, 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide .
Results or Outcomes
The novel cooling agent synthesized using “2-(4-Methylphenoxy)propylamine” underwent a toxicological evaluation for the purpose of assessing its safety for use in food and beverage applications .
Use in Agriculture
Specific Scientific Field
This falls under the field of Agriculture and Herbicide Research .
Summary of the Application
A chloro-substituted analog of creasin, tris (2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin), which is structurally similar to “2-(4-Methylphenoxy)propylamine”, has been found to be efficient as a physiologically active substance and exhibited pronounced antitumor activity .
Results or Outcomes
The chloro-substituted analog of creasin exhibited pronounced antitumor activity, opening wide prospects for its application in medicine and agriculture .
Use in Synthesis of Herbicidal Ionic Liquids
Specific Scientific Field
This falls under the field of Agricultural Chemistry .
Summary of the Application
“2-(4-Methylphenoxy)propylamine” can be used in the synthesis of herbicidal ionic liquids. For instance, it has been used in the synthesis of ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation .
Results or Outcomes
The herbicidal activity of the compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .
Use in Chemical Industry
Specific Scientific Field
This falls under the field of Industrial Chemistry .
Summary of the Application
“2-(4-Methylphenoxy)propylamine” can be used in the chemical industry for the synthesis of various other chemicals .
Results or Outcomes
Safety And Hazards
The safety information for “2-(4-Methylphenoxy)propylamine” indicates that it may be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-(4-methylphenoxy)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-3-5-10(6-4-8)12-9(2)7-11/h3-6,9H,7,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSYYRNCFQQPQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396821 |
Source


|
| Record name | 2-(4-Methylphenoxy)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenoxy)propylamine | |
CAS RN |
6440-97-7 |
Source


|
| Record name | 2-(4-Methylphenoxy)-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6440-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methylphenoxy)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

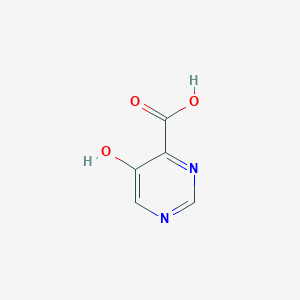
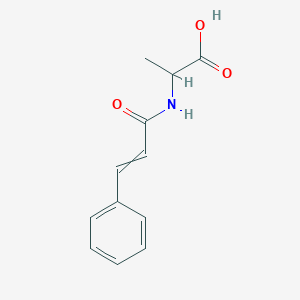
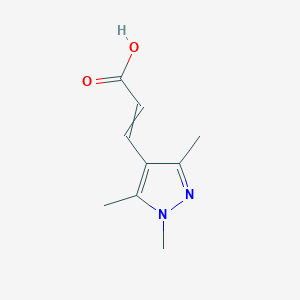
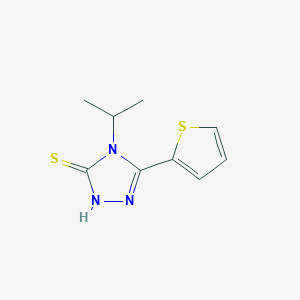
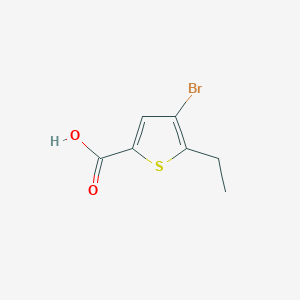
![4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1334307.png)
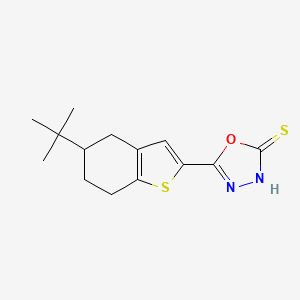
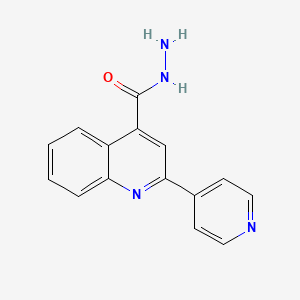
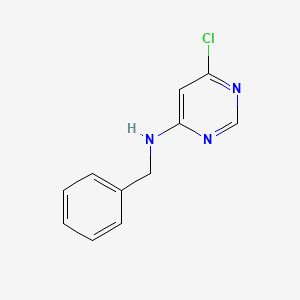

![1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)-1,4-diazepane](/img/structure/B1334322.png)
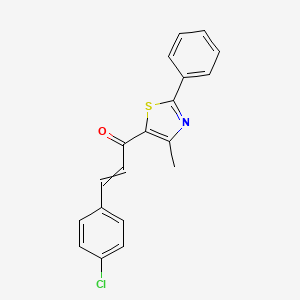
![6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1334325.png)
